C26H33ClFNO2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
861115-44-8 |
|---|---|
Molecular Formula |
C26H33ClFNO2 |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-N-[(2-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C26H33ClFNO2/c1-4-24(30)29(18-21-10-6-8-12-23(21)28)15-13-26(14-16-31-25(2,3)19-26)17-20-9-5-7-11-22(20)27/h5-12H,4,13-19H2,1-3H3 |
InChI Key |
DIPNBGIIEFXQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2Cl)CC3=CC=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies for C26h33clfno2 and Analogues
Elucidation of Optimized Synthetic Pathways for C26H33ClFNO2
The synthesis of Haloperidol (B65202), a butyrophenone (B1668137) antipsychotic, has been a subject of considerable study, leading to several optimized pathways. gpatindia.com A common and established method involves the condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one. mdpi.com
One historically significant process involves the direct coupling of γ-chloro-4-fluorobutyrophenone with 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride. google.com However, this method was noted to have limitations in terms of purity and yield. google.com An improved process was developed that involves reacting an enol ether of γ-chloro-4-fluorobutyrophenone with 4-(p-chlorophenyl)-4-hydroxypiperidine in an aqueous basic solution, followed by acidification to isolate Haloperidol. google.com
A multi-step synthesis route has also been described, starting from 1-chloro-4-isopropenylbenzene. gpatindia.com This process involves the following key transformations:
Reaction of 1-chloro-4-isopropenylbenzene with a mixture of ammonium (B1175870) chloride and formaldehyde (B43269) to form an intermediate, 6-(4-chlorophenyl)-6-methyl-1,3-oxazinane. gpatindia.com
Heating the 1,3-oxazine to yield 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. gpatindia.com
Treatment with anhydrous hydrogen bromide to produce a 4-bromo-4-phenylpiperidine derivative. gpatindia.com
Reaction with sodium hydroxide (B78521) to yield 4-(4-chlorophenyl)piperidin-4-ol, a key intermediate for the final condensation step. gpatindia.com
Stereocontrolled Synthesis Approaches for this compound Isomers
While much of the literature describes the synthesis of Haloperidol as a racemic mixture, interest in stereocontrolled synthesis has grown to investigate the specific activities of its isomers. The synthesis of all eight stereoisomers of cyoctol, a related compound, highlights the complexities and methodologies applicable to achieving stereochemical control. researchgate.net Such approaches often involve the use of chiral starting materials or chiral catalysts to direct the formation of specific stereocenters. For Haloperidol itself, the tertiary alcohol is a key stereocenter. Stereocontrolled approaches could involve the asymmetric reduction of a ketone precursor or the use of chiral auxiliaries to guide the addition of the phenyl group to the piperidone ring.
Scalable Synthesis Development for this compound
For a widely used pharmaceutical compound like Haloperidol, the development of scalable synthetic routes is crucial. One patented method focuses on the synthesis of a key intermediate, 4-chlorobutyronitrile, in a process designed for larger scale production. google.com This method details specific reaction conditions, including reactant molar ratios, stirring speeds, temperature control, and purification procedures like extraction and recrystallization to ensure high purity and yield of the intermediate. google.com The development of nanocrystals of Haloperidol has also been explored to enhance its properties, involving an anti-solvent precipitation method that has been optimized using a 32 factorial design for scalability. innovareacademics.in
Design and Synthesis of this compound Analogues
The structural scaffold of Haloperidol has served as a template for the design and synthesis of a multitude of analogues. These modifications are often aimed at exploring structure-activity relationships (SAR) and developing compounds with altered pharmacological profiles. worktribe.comresearchgate.net
Exploration of Structural Modifications on the this compound Scaffold
Researchers have systematically modified several key moieties of the Haloperidol structure. worktribe.com These include:
The p-chlorophenyl moiety: Halogen substitution patterns have been varied, including moving the chloro-substituent to the ortho and meta positions, as well as introducing dichloro-substitutions. worktribe.com Other substituents like methyl, trifluoromethyl, and N,N-dimethylamino have also been explored. worktribe.com
The piperidine (B6355638) ring: The piperidine ring has been replaced with other heterocyclic systems. For instance, a pyrrolidine (B122466) analogue was designed to prevent metabolism to pyridinium-type species. acs.org Homopiperazine (B121016) analogues have also been synthesized and studied. unc.edu
The butyrophenone chain: Modifications to the butyrophenone side chain are also a key area of investigation. Shortening the propyl chain has been shown to decrease potency. gpatindia.com
The tertiary hydroxyl group: Analogues where the hydroxyl group is removed have been synthesized to understand its role in receptor binding. acs.org
A notable approach involves the hybridization of the Haloperidol scaffold with fragments from other known ligands. For example, new analogues have been created by replacing the 4-chlorophenyl-4-hydroxypiperidine (B178338) fragment with other cyclic or linear amines to target sigma receptors. mdpi.com
Advanced Synthetic Methodologies for this compound Derivatives
The synthesis of Haloperidol derivatives often employs N-alkylation of various amines with 4-chloro-1-(4-fluorophenyl)butan-1-one under basic conditions. mdpi.com The synthesis of quaternary ammonium salt derivatives of Haloperidol has been achieved through alkylation or benzylation at the piperidine nitrogen using appropriate alkyl or benzyl (B1604629) halides. nih.govresearchgate.net
More advanced strategies include the use of lithiation chemistry. For example, substituted bromobenzenes can undergo lithiation followed by treatment with tert-butyl 4-oxopiperidine-1-carboxylate to generate N-Boc-protected phenylpiperidinol intermediates, which are precursors to a range of analogues. worktribe.com
The table below summarizes some of the synthesized analogues and the synthetic strategies employed.
| Analogue Type | Synthetic Strategy | Starting Materials | Reference |
| Quaternary Ammonium Derivatives | N-alkylation/benzylation | Haloperidol, alkyl/benzyl halides | nih.gov |
| Pyrrolidine Analogues | Multi-step synthesis involving pyrrolidine precursors | Pyrrolidine derivatives, 4-chloro-1-(4-fluorophenyl)butan-1-one | acs.org |
| Aryl-modified Analogues | Lithiation and addition to piperidone | Substituted bromobenzenes, tert-butyl 4-oxopiperidine-1-carboxylate | worktribe.com |
| Hybrid Compounds | N-alkylation | Various amines, 4-chloro-1-(4-fluorophenyl)butan-1-one | mdpi.com |
Characterization of Synthetic Intermediates and Final this compound in Academic Contexts
The characterization of Haloperidol, its intermediates, and analogues is thoroughly documented in academic literature, employing a range of spectroscopic and analytical techniques.
The chemical structure of synthesized compounds is routinely confirmed using:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the precise structure of the molecules, including the synthesized Haloperidol derivatives. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectra are recorded to identify functional groups present in the synthesized compounds. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized products. nih.gov
Elemental Analysis: This technique is used to determine the elemental composition of the final compounds, ensuring their purity. nih.gov
For a more in-depth structural analysis, X-ray single-crystal diffraction has been used to determine the three-dimensional structure of Haloperidol derivatives. nih.gov
The purity and stability of Haloperidol and its degradation products have been assessed using High-Performance Liquid Chromatography (HPLC) . mdpi.com Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to determine the thermal stability and melting point of Haloperidol. innovareacademics.inmdpi.com DSC thermograms show a sharp endothermic peak for pure Haloperidol, indicating its melting point. innovareacademics.in
The table below provides a summary of the characterization data for Haloperidol.
| Property | Value | Reference |
| IUPAC Name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | gpatindia.com |
| Molecular Formula | C21H23ClFNO2 | mdpi.com |
| Molecular Weight | 375.9 g/mol | mdpi.com |
| Melting Point | Approximately 150 °C | mdpi.com |
Investigation of C26h33clfno2 S Biological Interactions and Mechanisms
Identification of Molecular Targets for C26H33ClFNO2
The therapeutic and adverse effects of this compound, through its active form Haloperidol (B65202), are a result of its interaction with various molecular targets, including proteins, and to a lesser extent, its influence on the lipid environment of cell membranes.
Proteomic studies are instrumental in identifying the protein targets of drugs. For Haloperidol, the active metabolite of Haloperidol Decanoate (B1226879), the primary molecular targets are well-established through pharmacological studies. It is a potent antagonist of dopamine (B1211576) D2 receptors in the brain. drugbank.comnih.gov This antagonism is central to its antipsychotic effects. drugbank.com
Beyond the D2 receptor, Haloperidol interacts with a range of other receptors, albeit with varying affinities. drugbank.com These include other dopamine receptor subtypes, serotonin (B10506) receptors, and adrenergic receptors. drugbank.com Proteomic analyses of brain tissue from individuals treated with antipsychotics, including Haloperidol, have revealed alterations in proteins involved in ubiquitination, proteasome degradation, lipid metabolism, and DNA damage repair. researchgate.net Specifically, Haloperidol treatment has been shown to affect proteins associated with the actin cytoskeleton and EIF2 signaling. researchgate.net
In vitro studies have also investigated the interaction of Haloperidol Decanoate with proteins. For instance, it has been shown to interact with plasma proteins like albumin and beta-lipoprotein, which can inhibit its enzymatic hydrolysis to the active Haloperidol. nih.gov
The following table lists some of the known protein targets of Haloperidol:
Table 2: Known Protein Targets of Haloperidol| Protein Target | Interaction Type | Functional Consequence |
|---|---|---|
| Dopamine D2 Receptor | Antagonist | Primary antipsychotic effect. drugbank.comnih.gov |
| Alpha-1 Adrenergic Receptors | Antagonist | Contributes to side effects like hypotension. amazonaws.com |
| Sigma Receptors | Binding | Role in psychotomimetic effects and potential therapeutic actions. drugbank.com |
| Plasma Proteins (Albumin, Beta-lipoprotein) | Binding | Inhibition of hydrolysis of Haloperidol Decanoate. nih.gov |
Direct interactions between Haloperidol and nucleic acids (DNA and RNA) have not been a primary focus of research, as its main mechanism of action is receptor-mediated. drugbank.com However, some studies using proteomic approaches have indirectly suggested that Haloperidol treatment can affect proteins involved in DNA damage repair pathways. researchgate.net This indicates a potential downstream effect on cellular processes related to nucleic acid maintenance, rather than a direct binding interaction.
The study of how small molecules interact with nucleic acids is a broad field, with techniques available to identify binding sites at the amino acid level for proteins that do bind DNA or RNA. biorxiv.org However, there is currently no direct evidence from such studies to suggest that Haloperidol or its decanoate ester binds to nucleic acids as a primary mode of action.
The interaction of this compound, as Haloperidol Decanoate, with lipids is highly significant, primarily due to its formulation as a long-acting injectable. The decanoate ester renders the molecule highly lipophilic, causing it to be sequestered in the adipose tissue at the site of injection. amazonaws.comdrugbank.com This lipid depot is responsible for the slow release of the drug over several weeks. hres.caamazonaws.com
At the cellular level, the lipophilicity of the active Haloperidol molecule facilitates its partitioning into the lipid bilayer of cell membranes. This is a prerequisite for its interaction with transmembrane receptors like the dopamine D2 receptor. drugbank.com While direct, specific interactions with membrane lipids that modulate signaling are not as well-characterized as its protein interactions, the partitioning of the drug into the membrane is a critical step.
Some research has explored the impact of Haloperidol in combination with other drugs on lipid peroxidation, a marker of oxidative stress. tandfonline.com These studies suggest that the drug can influence the lipid environment of cells, which may contribute to some of its side effects. tandfonline.com The interaction with lipids is therefore crucial for both the pharmacokinetics and the pharmacodynamics of the compound.
Table of Compound Names
| Chemical Formula | Common Name/Synonym |
| This compound | Haloperidol Decanoate hres.caamazonaws.com |
| C21H23ClFNO2 | Haloperidol wikipedia.org |
Elucidation of this compound's Mechanistic Pathways
The therapeutic and biological effects of Haloperidol decanoate are a result of a series of complex molecular interactions. These pathways begin with its metabolism and extend to its influence on receptor activity, downstream signaling, and gene regulation.
The conversion of the prodrug Haloperidol decanoate to its active form, haloperidol, is a critical step mediated by enzymatic hydrolysis. In vitro studies have shown that Haloperidol decanoate is hydrolyzed by partially purified carboxylesterase. nih.gov However, this hydrolysis does not occur in plasma, blood, lymph, or lymphatic liquid, as these fluids inhibit the enzyme-mediated process. nih.gov
The enzymatic hydrolysis of Haloperidol decanoate is significantly inhibited by proteins such as albumin and β-lipoprotein in a concentration-dependent manner. nih.gov Kinetic analysis of this interaction reveals that the inhibition is apparently competitive. nih.gov This interaction with proteins leads to a notable stabilization of the ester against enzymatic hydrolysis, thereby influencing its metabolic rate. nih.gov
The hydrolysis of Haloperidol decanoate has been demonstrated in various viable cell cultures, including isolated rat liver cells, human and rat lymphocytes, and established cell lines like BGM, WI-38, and L6 cells. nih.gov Time-course studies in these cell cultures indicate that the compound is first concentrated within the cells and then hydrolyzed to haloperidol. nih.gov
Table 1: Enzyme Kinetic Parameters for Haloperidol Decanoate Hydrolysis
| Parameter | Value | Condition |
| Hydrolyzing Enzyme | Carboxylesterase | Partially purified |
| Inhibitors | Albumin, β-lipoprotein, Plasma, Blood, Lymph | In vitro |
| Inhibition Kinetics | Apparently competitive | Kinetic models and experimental data nih.gov |
This table is generated based on available research and is intended for illustrative purposes. Specific kinetic constants (Km, Vmax) were not available in the provided search results.
The primary mechanism of action of haloperidol, the active metabolite of Haloperidol decanoate, is through its strong antagonism of central dopamine type 2 (D2) receptors. janssenlabels.comwikipedia.org This blockade of dopaminergic signaling in the mesolimbic pathway is believed to be responsible for its antipsychotic effects, suppressing delusions and hallucinations. europa.eumedsafe.govt.nz Haloperidol also exhibits binding to alpha-1 adrenergic receptors, albeit with a lower affinity. janssenlabels.com Its binding to muscarinic cholinergic and histaminergic (H1) receptors is minimal. janssenlabels.com
The antagonism of D2 receptors by haloperidol has downstream consequences on various signaling pathways. For instance, it has been reported that D2 receptor signaling pathways regulate AMP-activated protein kinase (AMPK), a kinase involved in cellular energy homeostasis. nih.gov Haloperidol has been shown to inactivate AMPK. nih.gov This is significant as PI3K/Akt signaling pathways are known downstream targets of AMPK activity. nih.gov The inactivation of AMPK by haloperidol may, therefore, lead to reduced downstream phosphorylation and activation of glycogen (B147801) synthase kinase 3-beta (GSK-3β). nih.gov
Furthermore, G protein-coupled receptor kinases (GRKs) are involved in regulating G protein-coupled receptors like the dopamine receptor. nih.gov Studies have shown increased expression of GRK5 in the anterior cingulate cortex of individuals with schizophrenia, suggesting a potential role in the pathophysiology of the disorder. nih.gov
Table 2: Receptor Binding Profile of Haloperidol (Active Metabolite of this compound)
| Receptor | Affinity | Reference |
| Dopamine D2 | High | janssenlabels.comwikipedia.org |
| Alpha-1 Adrenergic | Lower | janssenlabels.com |
| Muscarinic Cholinergic | Minimal | janssenlabels.com |
| Histaminergic H1 | Minimal | janssenlabels.com |
| α7 Nicotinic Acetylcholine | High | biosynth.com |
This table summarizes the receptor binding affinities based on the provided search results.
Haloperidol decanoate administration has been shown to modulate the expression of various genes. In a study on rats, a single injection of Haloperidol decanoate led to an increase in the gene expression of pro-inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in the hippocampus. researchgate.net The same study observed a downregulation of the transcriptional factor erythroid 2-related factor 2 (Nrf2) and the peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α), while the transcriptional levels of nuclear factor κB (NFκB) remained unchanged. researchgate.net Additionally, the gene expression of the glutamate (B1630785) transporter GLAST was increased. researchgate.net
Chronic administration of haloperidol has also been found to affect the expression of brain-derived neurotrophic factor (BDNF). Studies in rhesus monkeys showed that high-dose haloperidol administration resulted in a significant decrease in pan-BDNF mRNA levels in the dorsolateral prefrontal cortex (DLPFC). frontiersin.org This was accompanied by a significant reduction in the expression of mature BDNF protein in the same brain region. frontiersin.org
In terms of epigenetic regulation, while G protein-coupled receptor kinases (GRKs) can modulate epigenetic regulators like histone deacetylases (HDACs), a study on rats treated with Haloperidol decanoate for 9 months did not find any changes in the protein expression of GRKs 2, 3, 5, and 6. nih.gov Another study found no evidence of carcinogenicity in rats following long-term oral administration of haloperidol, and it was negative in bacterial gene mutation assays. medsinfo.com.au
Table 3: Effects of Haloperidol Decanoate on Gene Expression
| Gene/Protein | Effect | Brain Region/Model | Reference |
| Pro-inflammatory Cytokines | Increased Expression | Rat Hippocampus | researchgate.net |
| COX-2 | Increased Expression | Rat Hippocampus | researchgate.net |
| iNOS | Increased Expression | Rat Hippocampus | researchgate.net |
| Nrf2 | Downregulated Expression | Rat Hippocampus | researchgate.net |
| PGC-1α | Downregulated Expression | Rat Hippocampus | researchgate.net |
| NFκB | Unchanged Expression | Rat Hippocampus | researchgate.net |
| GLAST | Increased Expression | Rat Hippocampus | researchgate.net |
| pan-BDNF mRNA | Decreased Expression (High Dose) | Rhesus Monkey DLPFC | frontiersin.org |
| Mature BDNF Protein | Decreased Expression (High Dose) | Rhesus Monkey DLPFC | frontiersin.org |
| FNTA, PGGT1B, RABGGTB | No Change in Expression | Rat Cortex | biorxiv.org |
| GRK 2, 3, 5, 6 | No Change in Protein Expression | Rat | nih.gov |
This table summarizes the observed changes in gene and protein expression from the provided search results.
Biological Activity Profiling of this compound In Vitro
In vitro studies have been instrumental in characterizing the biological activity of Haloperidol decanoate. A key in vitro finding is its hydrolysis into the active compound haloperidol by carboxylesterase in cultured cells. nih.gov This was observed in a variety of cell lines, including rat liver cells, human and rat lymphocytes, and established cell lines such as BGM, WI-38, and L6. nih.gov These studies confirmed that the prodrug is first taken up by the cells and then metabolized. nih.gov
Further in vitro investigations have explored the compound's effects on neural parameters. A study using rat hippocampal tissue, following a single in vivo injection of Haloperidol decanoate, revealed several short-term effects. researchgate.net These included an increase in the enzymatic activities of acetylcholinesterase (AChE) and glutathione (B108866) peroxidase (GPx), as well as an increase in glutamate uptake. researchgate.net These findings suggest that even a single administration can induce notable changes in glial parameters and neurochemical homeostasis in the hippocampus. researchgate.net
Table 4: Summary of In Vitro Biological Activities of this compound
| Biological Activity | Model System | Observed Effect | Reference |
| Hydrolysis to Haloperidol | Cultured Cells (Rat liver, Human/Rat lymphocytes, BGM, WI-38, L6) | Hydrolysis by intracellular carboxylesterase | nih.gov |
| Acetylcholinesterase (AChE) Activity | Rat Hippocampal Tissue | Increased | researchgate.net |
| Glutathione Peroxidase (GPx) Activity | Rat Hippocampal Tissue | Increased | researchgate.net |
| Glutamate Uptake | Rat Hippocampal Tissue | Increased | researchgate.net |
This table presents a summary of the in vitro findings from the provided search results.
Advanced Preclinical Research of C26h33clfno2 in Model Systems
In Vitro System-Level Responses to C26H33ClFNO2
In vitro studies are crucial for observing the direct effects of a compound on cells in a controlled environment.
Phenotypic screening in complex cellular models involves exposing three-dimensional (3D) cell cultures, such as spheroids or organoids, to this compound and observing changes in the cells' characteristics or phenotype. These 3D models more closely mimic the complexity of natural tissue architecture and cell-to-cell interactions compared to traditional two-dimensional (2D) cell cultures. nih.govnih.gov The goal is to identify how the compound affects complex cellular behaviors like growth, differentiation, and invasion in a more physiologically relevant context. thno.orgijbs.com For instance, cancer spheroids can be used to test anti-cancer drugs in a model that replicates a tumor microenvironment. thno.org
While this methodology is established, specific data from phenotypic screening of this compound in complex cellular models is not available in the reviewed literature.
High-content analysis (HCA) or high-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure the effects of a compound on individual cells. toptica.comcorelifeanalytics.com After exposing cells to this compound, HCA could be used to simultaneously measure multiple cellular parameters, such as changes in protein location, cell morphology, and organelle health. discoverybiology.org This high-throughput method provides detailed, quantitative data on a cell's phenotypic response, offering deep insights into the compound's mechanism of action at a subcellular level. corelifeanalytics.com HCA is a powerful tool in drug discovery for identifying promising candidates early in the development process. corelifeanalytics.com
Specific findings from high-content analysis of this compound are not documented in the available search results.
Computational Chemistry and Structural Biology of C26h33clfno2
Molecular Modeling and Dynamics Simulations of C26H33ClFNO2
Molecular modeling and dynamics simulations have been instrumental in understanding the structural and dynamic properties of Haloperidol (B65202) and its interactions with biological targets.
Markov state models (MSMs) and hidden Markov models (HMMs) have been developed to describe the binding of Haloperidol to its primary target, the D3 dopamine (B1211576) receptor. acs.orgacs.org These models were constructed from a vast number of individual molecular dynamics simulations, totaling 122 µs of simulated time, to capture the entire binding process. acs.orgacs.org
The simulations revealed the existence of multiple bound states for Haloperidol. One notable state involves the hydroxyl group of Haloperidol forming hydrogen bonds with the second extracellular loop of the receptor, the fluorophenyl ring occupying a pocket formed by transmembrane helices 1, 2, and 7, and the chlorophenyl ring stacking with a histidine residue (His6.55). acs.org Another identified bound state shows the fluorophenyl ring interacting with a tyrosine residue (Tyr7.43), which in turn maintains a hydrogen bond with an aspartate residue (Asp3.32). acs.org The stability of these different conformations on the microsecond timescale suggests that multiple binding modes may contribute to Haloperidol's interaction with its target. acs.org
| Computational Method | Key Findings | Reference |
| Markov State Models (MSMs) & Hidden Markov Models (HMMs) | Identified multiple stable bound conformations of Haloperidol within the D3 dopamine receptor. | acs.orgacs.org |
| Molecular Dynamics (MD) Simulations | Revealed specific interactions, such as hydrogen bonding and pi-pi stacking, that stabilize different conformations. | acs.org |
Ligand-target docking studies have been crucial in elucidating the binding mode of Haloperidol to its receptors, most notably the dopamine D2 and D3 receptors. These studies have been performed using various computational techniques, including both classical molecular mechanics and more advanced quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov
Docking simulations predicted a strong binding affinity of Haloperidol for the D2 receptor, with a binding energy of -11.1 kcal/mol in one study. chemrxiv.org QM/MM computations have further refined these predictions, highlighting the critical role of specific amino acid residues in the binding pocket. For the D3 receptor, the aspartate residue Asp110 was identified as a pivotal interaction point, with significant contributions also coming from Tyr365, Phe345, Ile183, Phe346, Tyr373, and Cys114. nih.gov The axial orientation of Haloperidol's hydroxyl group is also noted as important, as it facilitates interactions with Tyr365 and Thr369, thereby enhancing its binding to dopamine receptors. nih.gov
Computer modeling has also been used to predict the three-dimensional structure of the binding site of monoclonal antibodies that bind to Haloperidol. nih.govnih.gov These models indicate that hydrophobic, aromatic, and ionic amino acids are involved in specific interactions with the drug molecule. nih.gov For example, the fluorophenyl ring of Haloperidol can engage in pi-pi stacking interactions with a tryptophan residue, while the positively charged piperidinyl nitrogen can form hydrogen bonds with negatively charged glutamate (B1630785) and aspartate residues. nih.govnih.gov
| Target | Key Interacting Residues | Predicted Binding Energy | Reference |
| Dopamine D2 Receptor | Not specified in detail | -11.1 kcal/mol | chemrxiv.org |
| Dopamine D3 Receptor | Asp110, Tyr365, Phe345, Ile183, Phe346, Tyr373, Cys114 | -170.1 kcal/mol (QM/MM) | nih.gov |
| Monoclonal Antibody | H:50(W), H:100a(D), L:96(Y) | Not specified | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Analogues
The structure-activity relationship (SAR) of butyrophenones like Haloperidol has been extensively studied to understand how different structural modifications influence their biological activity. gpatindia.com Key findings from these studies include:
Phenyl Ring Substitution: The presence of an electron-donating group at the meta-position of the phenyl ring is associated with the highest potency. gpatindia.com
Propyl Chain: Decreasing the length of the propyl chain of the butyrophenone (B1668137) scaffold leads to a decrease in potency. gpatindia.com
Keto Group: Replacing the keto oxygen with sulfur, carbon, or a hydroxyl group also results in decreased potency. gpatindia.comnih.gov
Homopiperazine (B121016) Analogues: Studies on homopiperazine analogues of Haloperidol have provided insights into how structural changes affect binding affinity at various dopamine and serotonin (B10506) receptor subtypes. nih.govunc.edunih.gov For instance, replacement of the butyrophenone carbonyl group with a sulfur, oxygen, or methylene (B1212753) group in a homopiperazine analogue led to lower binding affinity at the D2 receptor. nih.gov
These SAR studies have been instrumental in guiding the development of new antipsychotic agents with potentially improved properties. nih.govunc.edunih.gov
| Structural Modification | Effect on Potency/Affinity | Reference |
| Electron-donating group at meta-position of phenyl ring | Highest potency | gpatindia.com |
| Decreasing propyl chain length | Decreased potency | gpatindia.com |
| Replacement of keto oxygen | Decreased potency | gpatindia.comnih.gov |
| Replacement of butyrophenone carbonyl in a homopiperazine analogue | Lower D2 receptor affinity | nih.gov |
Rational Design of this compound-Based Chemical Probes
The insights gained from molecular modeling and SAR studies have paved the way for the rational design of Haloperidol-based chemical probes and new therapeutic agents. By understanding the key interactions between Haloperidol and its targets, researchers can make targeted modifications to the molecule's structure to alter its binding profile. nih.govunc.edu
For example, computational studies have suggested that functional substitutions in the 4-chlorophenyl and 4-hydroxypiperidin-1-yl fragments of Haloperidol, such as replacing a hydrogen atom with a hydroxyl or carboxyl group, could lead to derivatives with distinct dopamine antagonism profiles. nih.gov This approach represents an in-silico quantum biochemical design strategy for discovering new medicines. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for C26h33clfno2 Research
High-Resolution Mass Spectrometry for C21H23ClFNO2 Metabolite Identification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the metabolites of C21H23ClFNO2 in biological samples. farmaciajournal.comnih.gov This technique allows for the precise determination of the mass-to-charge ratio of ions, enabling the identification of metabolites even at low concentrations.
Research has shown that the metabolism of C21H23ClFNO2 is complex, leading to a variety of metabolic products. One of the primary metabolic pathways is the reduction of the ketone group to form reduced haloperidol (B65202). nih.govnih.gov Other identified metabolic routes include oxidative N-dealkylation and the formation of a pyridinium (B92312) metabolite. nih.gov
In a study utilizing untargeted metabolomics with LC-MS, researchers were able to identify 62 significant metabolites in brain microvascular endothelial cells that were affected by high doses of haloperidol, indicating the compound's impact on cellular metabolic processes. farmaciajournal.comfarmaciajournal.com Another investigation confirmed the presence of p-fluorobenzoyl-propionic acid and 4-(4-chlorophenyl)-4-hydroxy-piperidine as metabolites, formed through NADPH-dependent processes in hepatic microsomes. nih.gov The identification of these metabolites is crucial for understanding the compound's complete pharmacological and toxicological profile.
Table 1: Identified Metabolites of C21H23ClFNO2 (Haloperidol)
| Metabolite Name | Method of Identification | Reference |
|---|---|---|
| Reduced Haloperidol | LC-ES-MS | nih.gov |
| p-Fluorobenzoyl-propionic acid | H.P.L.C.-mass spectrometry | nih.gov |
| 4-(4-chlorophenyl)-4-hydroxy-piperidine | H.P.L.C.-mass spectrometry | nih.gov |
| Haloperidol Pyridinium (HP+) | H.P.L.C.-mass spectrometry | nih.gov |
| 1,2,3,6-tetrahydropyridine analogue (HTP) | H.P.L.C.-mass spectrometry | nih.gov |
| HTP N-oxide | H.P.L.C.-mass spectrometry | nih.gov |
| 4-chlorophenyl-1,2,3,6-tetrahydropyridine (CPTP) | H.P.L.C.-mass spectrometry | nih.gov |
| Oxygenated product of haloperidol | H.P.L.C.-mass spectrometry | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for C21H23ClFNO2 Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like C21H23ClFNO2. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for the precise mapping of the molecular structure and confirmation of the connectivity of atoms.
The chemical structure of C21H23ClFNO2 consists of a p-fluorobutyrophenone moiety linked to a piperidine (B6355638) ring which is substituted with a hydroxyl group and a p-chlorophenyl group. nih.gov NMR spectroscopy is instrumental in verifying this complex structure. For instance, ¹H NMR spectra can be used to identify the protons in the aromatic rings and the aliphatic chain, while ¹³C NMR provides information on the carbon skeleton. chemicalbook.com In a study exploring the structure-kinetic relationships of haloperidol analogues, NMR analysis was conducted using deuterated chloroform (B151607) (CDCl3) and methanol (B129727) (CD3OD) as solvents. worktribe.com
Table 2: Representative ¹³C NMR Spectral Data for C21H23ClFNO2 (Haloperidol) in DMSO-d6
| Chemical Shift (ppm) | Intensity |
|---|---|
| 21.88 | 425.00 |
| 35.52 | 457.00 |
| 37.63 | 800.00 |
| 48.73 | 785.00 |
| 57.11 | 414.00 |
| 69.36 | 557.00 |
| 115.17 | 482.00 |
| 115.59 | 468.00 |
| 126.56 | 1000.00 |
| 127.48 | 975.00 |
| 130.56 | 773.00 |
| 130.75 | 488.00 |
| 133.76 | 223.00 |
| 133.82 | 231.00 |
| 149.01 | 446.00 |
| 162.15 | 121.00 |
| 167.15 | 114.00 |
| 198.07 | 438.00 |
Data sourced from PubChem. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy of C21H23ClFNO2-Biomolecule Complexes
Understanding the therapeutic and adverse effects of C21H23ClFNO2 requires detailed knowledge of its interactions with biological macromolecules. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing these interactions at an atomic level.
X-ray crystallography has been instrumental in revealing the binding mode of C21H23ClFNO2 to its primary target, the dopamine (B1211576) D2 receptor (DRD2). nih.gov A reported crystal structure of DRD2 in complex with haloperidol has provided insights into the extended binding pocket that distinguishes it from other D2-like subtypes. nih.govresearchgate.net This structural information is crucial for structure-based drug design and the development of more selective ligands. nih.gov Interestingly, X-ray crystallography studies also revealed an unexpected binding mode of a haloperidol analog to the HIV-1 protease, where it did not bind to the catalytic site as initially predicted. drugdesign.org
Cryo-EM is an emerging technique that allows for the high-resolution structural analysis of protein-ligand complexes in a near-native state, overcoming some limitations of X-ray crystallography, such as the need for protein crystallization. creative-diagnostics.com This method has been used to study the structure of agonist-bound activated D2R-Gi complexes, providing a deeper understanding of the dynamic conformational changes that occur upon ligand binding. researchgate.netcreative-diagnostics.com
Table 3: Structural Studies of C21H23ClFNO2 (Haloperidol) with Biomolecules
| Technique | Biomolecule | Key Findings | Reference |
|---|---|---|---|
| X-ray Crystallography | Dopamine D2 Receptor (DRD2) | Revealed an extended binding pocket for haloperidol, providing a basis for subtype selectivity. | nih.govresearchgate.net |
| X-ray Crystallography | HIV-1 Protease | Showed an unexpected binding mode of a haloperidol analog, away from the catalytic site. | drugdesign.org |
Future Perspectives and Unanswered Questions in C26h33clfno2 Research
Development of Novel Research Tools Utilizing C26H33ClFNO2
Haloperidol's well-characterized interactions with specific neural receptors, particularly dopamine (B1211576) D2 and sigma-1 receptors, make it an excellent scaffold for the development of new chemical biology tools. acs.orgjst.go.jp The creation of molecular probes derived from this compound is a significant area of future research.
One promising avenue is the synthesis of fluorescently labeled or biotin-conjugated haloperidol (B65202) analogues. medrxiv.org These probes can be instrumental in visualizing receptor distribution and trafficking in real-time within cellular systems. For instance, a biotinylated haloperidol probe was successfully used in a pull-down assay followed by mass spectrometry to identify novel binding partners, revealing an interaction with LAMTOR1, a protein involved in inflammasome activation. medrxiv.org This demonstrates the power of such tools to uncover previously unknown molecular interactions.
Another application lies in the development of selective radioligands for positron emission tomography (PET). While radiolabeled ligands like [11C]raclopride are used to study dopamine D2 receptors, creating new probes based on the this compound structure could offer different binding kinetics or selectivity profiles. researchgate.net A study successfully used [11C]SA4503-PET to measure the occupancy of sigma-1 receptors by haloperidol, confirming the feasibility of using such tools to investigate the engagement of multiple targets in vivo. researchgate.net
Furthermore, this compound can be used as a pharmacological tool in preclinical models to probe the function of specific signaling pathways. For example, its use in models of Parkinson's disease or psychosis helps to dissect the roles of dopaminergic and sigma receptor pathways in these conditions. scielo.brnih.gov The development of polymer-drug conjugates, such as a PEG-haloperidol conjugate with a non-degradable linker, represents another innovative approach. Such conjugates could be designed to restrict the drug's action to one side of the blood-brain barrier, allowing researchers to differentiate between central and peripheral effects. researchgate.net
Table 1: Examples of Novel Research Tools Based on this compound
| Tool Type | Description | Research Application | Reference |
|---|---|---|---|
| Biotin-conjugated Affinity Probe | Haloperidol molecule with a biotin (B1667282) linker attached. | Used in pull-down assays and mass spectrometry to identify novel binding proteins like LAMTOR1. | medrxiv.org |
| PET Radioligand Competitor | Unlabeled Haloperidol is used to compete with radiolabeled ligands (e.g., [11C]SA4503) to determine receptor occupancy. | Quantifying the in-vivo binding of Haloperidol to both dopamine D2 and sigma-1 receptors. | researchgate.net |
| PEG-Haloperidol Conjugate | Polyethylene glycol (PEG) attached to Haloperidol via a non-degradable linker. | To create a peripherally-restricted version of the drug for studying central vs. peripheral effects. | researchgate.net |
| Pharmacological Probe for Disease Models | Used to induce specific neurochemical states (e.g., dopamine depletion) in animal models. | Studying the pathogenesis of conditions like Parkinson's disease and evaluating potential therapeutics. | scielo.br |
Integration of this compound Studies into Systems Chemical Biology
To move beyond a single-target view, future research must integrate this compound into a systems chemical biology framework. This approach utilizes 'omics' technologies—proteomics, transcriptomics, and metabolomics—to build a comprehensive picture of the compound's effects on global cellular networks. nih.govtermedia.pl
Proteomic studies have already begun to chart the cellular landscape altered by this compound. A label-free LC/MS/MS proteomics analysis of the mouse hippocampus after chronic haloperidol treatment identified 216 differentially expressed proteins. nih.gov Pathway analysis of this dataset pointed towards significant changes in oxidative phosphorylation, mitochondrial function, and cytoskeleton dynamics. nih.gov These findings provide a high-level view of the cellular processes impacted by the drug, opening new avenues for investigation. nih.gov
Similarly, transcriptomic analyses can reveal how this compound modulates gene expression. Studies have shown that the compound alters the mRNA levels of various proteins, including those involved in presynaptic function and histone modification. termedia.plnih.gov For example, haloperidol treatment has been associated with changes in DNA methylation and histone H3 phosphorylation, indicating an epigenetic level of regulation. termedia.pl
Integrating these multi-omics datasets is a key future challenge. By combining proteomic, transcriptomic, and metabolomic data, researchers can construct detailed models of the molecular networks perturbed by this compound. This systems-level understanding can help explain its broad range of biological effects and identify critical nodes in the network that could be targeted for more specific interventions. nih.govmednexus.orgescholarship.org
Table 2: Key Pathways and Processes Modulated by this compound Identified Through 'Omics' Studies
| 'Omics' Approach | Key Findings | Implicated Biological Processes | Reference |
|---|---|---|---|
| Proteomics | Identification of 216 differentially expressed proteins in mouse hippocampus. | Oxidative phosphorylation, mitochondrial function, cytoskeleton dynamics, clathrin-mediated endocytosis. | nih.gov |
| Transcriptomics | Alterations in mRNA levels of presynaptic proteins and glutamate-related proteins. | Gene expression, regulation of synaptic function. | nih.gov |
| Epigenomics | Changes in global DNA methylation and histone H3 phosphorylation. | Epigenetic regulation of gene expression. | termedia.pl |
Addressing Methodological Challenges in this compound Investigations
Another significant challenge is the prevalence of off-target effects, which may be unrelated to its known neurological targets. nih.gov A genome-wide screen in yeast, which lacks the human drug targets, revealed that haloperidol still inhibited growth and affected multiple core cellular processes, highlighting its potential for unanticipated cellular interactions. nih.gov Understanding these off-target effects is crucial for interpreting experimental results accurately.
Furthermore, clinical and preclinical studies involving this compound have often been criticized for methodological flaws. mdpi.comcambridge.org These include the use of inappropriate comparator drugs, small sample sizes that limit statistical power, and poorly defined outcome measures. nih.govoup.com For instance, many early trials comparing second-generation antipsychotics to haloperidol used doses of the latter that were higher than recommended, potentially biasing the results. nih.govoup.com Future research requires more rigorous trial designs, standardized outcome assessments, and larger, more adequately powered studies to generate reliable and generalizable findings. mdpi.comcambridge.org
Outlook for this compound in Fundamental Biological Discovery
The future of this compound research extends beyond its clinical applications and into the realm of fundamental biological discovery. Its ability to modulate multiple signaling systems makes it a powerful tool for exploring complex biological questions. drugbank.comfrontiersin.org
A key area of opportunity is in neurodegenerative diseases. scielo.brneuroscijournal.commhmedical.com While sometimes used to manage behavioral symptoms, its molecular effects on disease pathology are an active area of investigation. For example, some studies suggest haloperidol may influence the processing of proteins central to Alzheimer's disease, such as tau. nih.gov One study found that haloperidol reduces tau phosphorylation by inactivating the enzyme AMPK, suggesting a mechanism independent of its primary antipsychotic action. nih.gov Conversely, other research highlights its limitations in mimicking the progressive neurodegeneration seen in Parkinson's disease models. scielo.br Resolving these conflicting findings could provide new insights into the cellular mechanisms of neurodegeneration.
Moreover, the recently discovered interaction between this compound and the inflammasome pathway via LAMTOR1 opens up entirely new research directions. medrxiv.org This finding suggests that the compound could be used to probe the molecular machinery of innate immunity and inflammation, processes increasingly implicated in neurological and systemic diseases. medrxiv.org Its ability to inhibit the aggregation of LAMTOR1 and NLRP3 provides a novel chemical tool to dissect the assembly and activation of the inflammasome. medrxiv.org
Finally, the compound's effects on cellular metabolism and oxidative stress represent another frontier. acs.orgmdpi.com Studies have shown that haloperidol can prevent a form of cell death called oxytosis/ferroptosis by targeting lysosomal ferrous ions, a mechanism distinct from its receptor-blocking activities. acs.org This positions this compound as a valuable probe for studying the interplay between ion homeostasis, oxidative stress, and cell survival pathways, which are fundamental to all areas of biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
